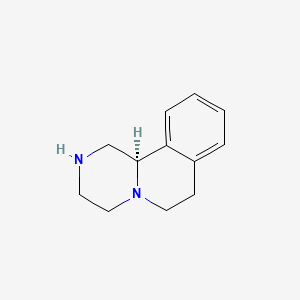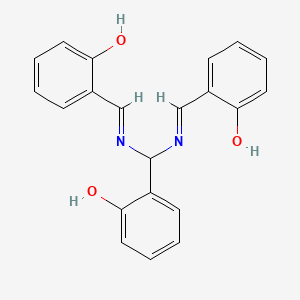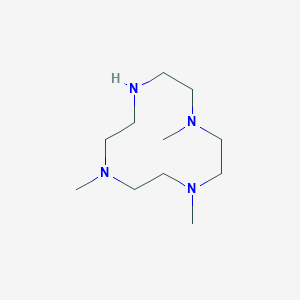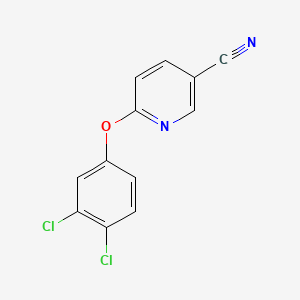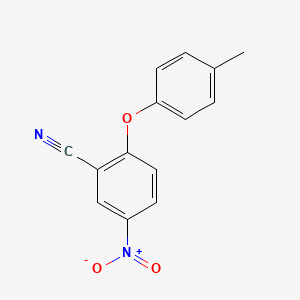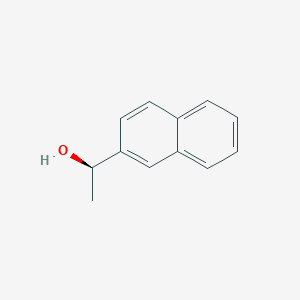
(R)-(+)-1-(2-Naphthyl)ethanol
描述
“®-(+)-1-(2-Naphthyl)ethanol” is also known as “®-(+)-α-Methyl-2-naphthalenemethanol”. It has a molecular weight of 172.22 g/mol and a linear formula of C10H7CH(CH3)OH . It is used in laboratory chemicals and synthesis of substances .
Molecular Structure Analysis
The molecular structure of “®-(+)-1-(2-Naphthyl)ethanol” is represented by the InChI string: 1S/C12H12O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13H,1H3/t9-/m1/s1 .Physical And Chemical Properties Analysis
“®-(+)-1-(2-Naphthyl)ethanol” is a white crystalline powder with a sweet fruity floral berry aroma. It is insoluble in water but soluble in non-polar organic solvents and fats. It is slightly soluble in ethanol .科学研究应用
- Synthesis of (S)-2-chloro-1-phenylethanol
- Application Summary : “®-(+)-1-(2-Naphthyl)ethanol” can be used to synthesize “(S)-2-chloro-1-phenylethanol”. This reaction involves the use of 2-chloroacetophenone and a chiral bidentate titanium Lewis acid catalyst .
- Method of Application : The method involves reacting “®-(+)-1-(2-Naphthyl)ethanol” with 2-chloroacetophenone in the presence of a chiral bidentate titanium Lewis acid catalyst .
- Results or Outcomes : The result of this reaction is the formation of “(S)-2-chloro-1-phenylethanol”. Unfortunately, the search results did not provide any quantitative data or statistical analyses related to this reaction .
-
Enantioselective Transformation of Indan-1-One and Indan-1-ol
- Application Summary : “®-(+)-1-(2-Naphthyl)ethanol” can be used in the enantioselective transformation of indan-1-one and indan-1-ol .
- Method of Application : The method involves the use of locally available fruit and vegetables for stereoselective biotransformation .
- Results or Outcomes : During the reduction, mainly alcohol of the S-(+)-configuration with a high enantiomeric excess (ee = 99%) was obtained .
-
Enantioselective Separation and Detection of D-Phenylalanine
- Application Summary : “®-(+)-1-(2-Naphthyl)ethanol” can be used in the enantioselective separation and detection of D-phenylalanine .
- Method of Application : The method involves the use of silica gel (SiO2) with a particle size of 10–20 nm .
- Results or Outcomes : The search results did not provide any quantitative data or statistical analyses related to this application .
-
Synthesis of (S)-2-chloro-1-phenylethanol
- Application Summary : “®-(+)-1-(2-Naphthyl)ethanol” can be used to synthesize “(S)-2-chloro-1-phenylethanol” by reacting with 2-chloroacetophenone in the presence of a chiral bidentate titanium Lewis acid catalyst .
- Method of Application : The method involves reacting “®-(+)-1-(2-Naphthyl)ethanol” with 2-chloroacetophenone in the presence of a chiral bidentate titanium Lewis acid catalyst .
- Results or Outcomes : The result of this reaction is the formation of “(S)-2-chloro-1-phenylethanol”. Unfortunately, the search results did not provide any quantitative data or statistical analyses related to this reaction .
-
Enantioselective Transformation of Indan-1-One and Indan-1-ol
- Application Summary : “®-(+)-1-(2-Naphthyl)ethanol” can be used in the enantioselective transformation of indan-1-one and indan-1-ol .
- Method of Application : The method involves the use of locally available fruit and vegetables for stereoselective biotransformation .
- Results or Outcomes : During the reduction, mainly alcohol of the S-(+)-configuration with a high enantiomeric excess (ee = 99%) was obtained .
安全和危害
属性
IUPAC Name |
(1R)-1-naphthalen-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13H,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRKCRWZRKETCK-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=CC=CC=C2C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426276 | |
| Record name | (R)-(+)-1-(2-Naphthyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-1-(2-Naphthyl)ethanol | |
CAS RN |
52193-85-8 | |
| Record name | (R)-(+)-1-(2-Naphthyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

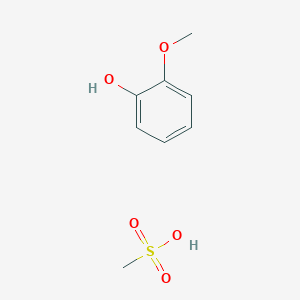
![Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate](/img/structure/B1661886.png)
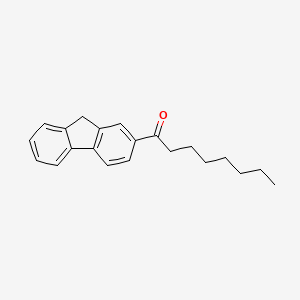
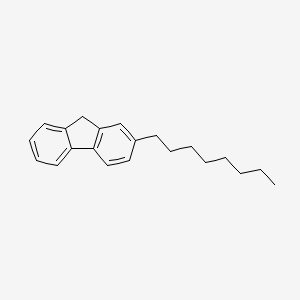
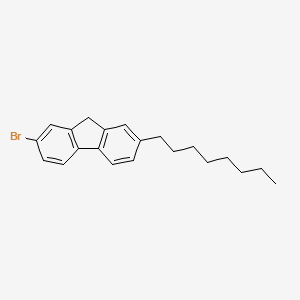
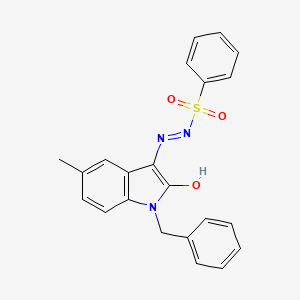

![8H-Naphtho[2,3-a]phenoselenazine-8,13(14H)-dione, 7-hydroxy-](/img/structure/B1661897.png)

